N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group linked via an acetamide bridge to a piperidine ring substituted with a 5-methyl-1,3,4-thiadiazole moiety.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-11-19-20-17(25-11)12-4-6-21(7-5-12)9-16(22)18-13-2-3-14-15(8-13)24-10-23-14/h2-3,8,12H,4-7,9-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDNLRGIFRGOOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety and the piperidin-1-yl acetamide moiety. These components are then coupled using appropriate reaction conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes.
Medicine: It has potential as a therapeutic agent, possibly in the treatment of diseases such as cancer or inflammation.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the biological context in which the compound is used. For example, in medicinal applications, it might inhibit a particular enzyme involved in disease progression.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related analogs, emphasizing key differences in substituents, biological activity, and pharmacokinetics.
Structural Similarities and Variations
Key Observations :
- Heterocyclic Systems: The target compound’s 1,3,4-thiadiazole is distinct from thiazolidinones () or thiazolo-triazoles (), which may alter electronic properties and binding affinities .
- Substituent Effects : The 5-methyl group on the thiadiazole in the target compound may enhance metabolic stability compared to unsubstituted analogs (e.g., ) .
- Piperidine vs.
Key Observations :
- Antimicrobial vs. Metabolic Activity: Thiadiazole-sulfonamide hybrids () exhibit stronger antimicrobial activity, whereas thiazolidinones () are prioritized for metabolic disorders .
- Role of Piperidine : The target compound’s piperidine-thiadiazole system may confer dual functionality, combining kinase inhibition (thiadiazole) with CNS penetration (piperidine) .
Metabolic Stability :
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a thiadiazole ring. Its molecular formula is with a molecular weight of 364.43 g/mol. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 15 µg/mL |
| This compound | E. coli | TBD |
Analgesic and Anti-inflammatory Properties
Compounds with similar structural features have been screened for cyclooxygenase (COX) inhibition, which is critical for analgesic and anti-inflammatory activities. Studies suggest that the presence of the benzo[d][1,3]dioxole group enhances the inhibitory action on COX enzymes . This could potentially make this compound a candidate for pain management therapies.
Case Study: COX Inhibition
In a study examining the COX inhibitory effects of various compounds, it was found that derivatives with the benzo[d][1,3]dioxole structure displayed higher potency compared to those without this moiety . This suggests that this compound may possess similar or enhanced analgesic properties.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Benzo[d][1,3]dioxole Moiety : Enhances interaction with biological targets due to its planar structure.
- Thiadiazole Ring : Known for diverse biological activities including antimicrobial and anti-inflammatory effects.
- Piperidine Linkage : Contributes to the lipophilicity and overall pharmacokinetic profile.
Table 2: Summary of Structural Components and Their Activities
| Structural Component | Biological Activity |
|---|---|
| Benzo[d][1,3]dioxole | Antimicrobial; COX inhibition |
| Thiadiazole | Antimicrobial; analgesic |
| Piperidine | Enhances bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
